molecular formula C25H36O4 B565336 Anhydrosimvastatin CAS No. 210980-68-0

Anhydrosimvastatin

Cat. No.: B565336
CAS No.: 210980-68-0
M. Wt: 400.5 g/mol
InChI Key: BIYWBTKPNWCYHM-RLSQPJRHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and CAS Registry Number

Anhydrosimvastatin is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as:
[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate . This nomenclature reflects its stereochemical configuration, polycyclic backbone, and esterified side chain.

The compound’s CAS Registry Number is 210980-68-0 , a unique identifier critical for regulatory and analytical purposes.

Synonyms and Regulatory Designations

This compound is recognized under multiple synonyms and regulatory classifications:

Synonym Regulatory Designation Source
Dehydro simvastatin USP Reference Standard
Simvastatin Impurity C European Pharmacopoeia (EP)
Anhydro-simvastatin USP-RS (United States Pharmacopeia)
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2-((2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl-1-naphthyl]-3,5-dihydroxyheptanoic acid lactone derivative Research-grade designation

These designations underscore its role as a critical quality control marker in simvastatin formulations, ensuring compliance with pharmacopeial standards.

Structural Relationship to Simvastatin and Lovastatin

This compound shares structural homology with simvastatin and lovastatin, all of which belong to the statin class of HMG-CoA reductase inhibitors. Key comparative features include:

Structural Comparison Table

Feature This compound Simvastatin Lovastatin
Molecular Formula C₂₅H₃₆O₄ C₂₅H₃₈O₅ C₂₄H₃₆O₅
Lactone Ring Dehydrated (absence of hydroxyl group at C-3) Intact lactone with hydroxyl group Intact lactone with hydroxyl group
Side Chain 2,2-dimethylbutanoate 2,2-dimethylbutanoate 2-methylbutanoate
Origin Synthetic derivative of simvastatin Semisynthetic (from lovastatin) Natural (Aspergillus terreus)

Key Observations :

  • Lactone Ring Modification : this compound lacks the hydroxyl group at the C-3 position of the lactone ring compared to simvastatin and lovastatin, resulting from dehydration. This structural alteration reduces its pharmacological activity, rendering it primarily an analytical reference standard.
  • Side Chain Variation : While simvastatin and this compound share the 2,2-dimethylbutanoate side chain, lovastatin features a 2-methylbutanoate group, which influences their metabolic stability and potency.
  • Biosynthetic Pathway : Lovastatin, isolated from Aspergillus terreus, serves as the precursor for simvastatin through microbial fermentation and side-chain modification. This compound arises from further chemical processing of simvastatin.

Structural Visualization

  • Simvastatin : Retains a hydroxylated lactone ring critical for prodrug activation.
  • This compound : Features a dehydrated lactone, disrupting the prodrug mechanism.
  • Lovastatin : Contains a methylbutanoate side chain and serves as the foundational structure for synthetic derivatives.

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWBTKPNWCYHM-RLSQPJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175328
Record name Anhydro simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210980-68-0
Record name Anhydro simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydro simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210980-68-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANHYDRO SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Substrate Preparation and Initial Hydrolysis

Lovastatin, a natural fermentation product of Aspergillus terreus, serves as the primary precursor for Anhydrosimvastatin synthesis. The process begins with enzymatic hydrolysis using hydrolases, such as the esterase encoded by SEQ ID NO:3 (enzyme SEQ ID NO:4), which selectively cleaves the 2-methylbutyrate side chain at the C-8 position of lovastatin. This step converts lovastatin into lovastatin acid, a triol acid derivative, under mild aqueous conditions (pH 7.0–8.5, 25–37°C).

Reaction Conditions:

  • Enzyme Concentration: 5–10% (w/v) of SEQ ID NO:4

  • Yield: 85–92% lovastatin acid

Triol Acid to Diol Lactone Conversion

The triol acid undergoes lactonization via acid-catalyzed dehydration (e.g., HCl or acetic acid) or thermal cyclization (60–80°C) to form diol lactone, a direct precursor to this compound. This step eliminates one hydroxyl group, forming the characteristic lactone ring structure.

Key Parameters:

  • Temperature: 60–80°C

  • Catalyst: 0.1–1.0 M HCl

  • Yield: 78–85% diol lactone

Regioselective Acylation Strategies

Enzymatic Protection of the 4′-OH Group

The diol lactone is subjected to regioselective acylation at the 4′-OH position using hydrolases or chemical catalysts. Enzymatic methods employ SEQ ID NO:4 to introduce acetyl or other acyl groups, achieving >95% regioselectivity.

Enzymatic Acylation Protocol:

  • Acyl Donor: Vinyl acetate or isopropenyl acetate

  • Solvent: Tert-butyl methyl ether (TBME)

  • Yield: 88–94% 4-acyl lactone

Chemical Acylation Using Lewis Acids

Alternative chemical methods utilize Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to catalyze acylation at the 8′-OH position. For example, acyl triflate derivatives react with diol lactone in dichloromethane at −20°C to 0°C, yielding 8-acyl intermediates.

Reaction Optimization:

  • Catalyst: 0.5–2.0 equiv. ZnCl₂

  • Yield: 75–82% 8-acyl lactone

Deprotection and Final Hydrolysis

Selective Removal of 4′-Acyl Groups

The 4-acyl protecting group is removed via enzymatic hydrolysis using SEQ ID NO:4, which exhibits high specificity for the 4′-position over the 8′-acyl group. This step generates this compound with minimal byproducts.

Hydrolysis Conditions:

  • pH: 7.5–8.0

  • Temperature: 30–37°C

  • Yield: 90–95% this compound

Crystallization and Purification

This compound is purified via crystallization from ethanol-water or acetonitrile mixtures. Recrystallization improves purity to >99.5%, meeting pharmaceutical standards.

Crystallization Parameters:

  • Solvent Ratio: 70:30 ethanol-water

  • Purity: 99.5–99.9%

Comparative Analysis of Enzymatic vs. Chemical Routes

Yield and Selectivity

Enzymatic routes outperform chemical methods in selectivity, particularly in deprotection steps, but require precise pH and temperature control. Chemical methods offer faster reaction times but generate more side products (e.g., isosimvastatin).

Data Table 1: Yield Comparison

StepEnzymatic Yield (%)Chemical Yield (%)
Initial Hydrolysis92N/A
4′-Acylation9482
8′-AcylationN/A78
Deprotection9570

Cost and Scalability

Enzymatic processes reduce reliance on expensive Lewis acids but incur higher enzyme production costs. Large-scale batches (>100 kg) favor chemical acylation due to shorter cycle times.

Process Optimization and Novel Developments

Enzyme Engineering for Enhanced Stability

Mutagenesis of SEQ ID NO:4 (e.g., T103M, L155V) improves thermostability, enabling reactions at 45–50°C and reducing viscosity in high-substrate concentrations (20–30% w/v).

Hybrid Chemoenzymatic Approaches

Combining enzymatic hydrolysis with chemical acylation (e.g., ZnCl₂-catalyzed 8′-acylation) reduces overall steps from five to three, achieving 80% yield in pilot studies .

Chemical Reactions Analysis

Types of Reactions

Anhydrosimvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and other oxidized derivatives, while reduction can yield reduced forms of anhydro simvastatin .

Scientific Research Applications

Cardiovascular Health

Anhydrosimvastatin, like simvastatin, is primarily recognized for its role as an antihyperlipidemic agent. Statins inhibit the enzyme HMG-CoA reductase, which is crucial in cholesterol biosynthesis. Recent studies have shown that statins improve endothelial function beyond their lipid-lowering effects. For instance, research demonstrated that simvastatin enhances the formation of capillary-like structures in endothelial cells, suggesting a potential role in angiogenesis and vascular health improvement .

Cognitive Function

The cognitive effects of statins have been a topic of interest, with some reports indicating adverse outcomes associated with simvastatin use. A case study highlighted two patients who developed cognitive deficits after starting simvastatin therapy, raising questions about the neurocognitive safety of statins . While simvastatin penetrates the central nervous system, studies indicate that it does not significantly affect cognitive decline in Alzheimer’s disease patients despite lowering cholesterol levels . These findings necessitate further investigation into the cognitive implications of this compound.

Cancer Treatment

Emerging evidence suggests that statins may have anticancer properties. Simvastatin has been investigated for its effects on various cancers, including breast and prostate cancer. The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of signaling pathways related to cell growth and survival . this compound may retain similar properties due to its structural relationship with simvastatin.

Synthesis and Stability

The synthesis of this compound can be achieved through various chemical methods, including chemoenzymatic processes that enhance yield and purity . Understanding the stability of this compound under different conditions is critical for its application in pharmaceuticals. Research into the degradation behavior of simvastatin suggests that environmental factors such as pH and temperature significantly influence its stability, which could extend to its anhydro counterpart .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety profile of simvastatin, providing insights applicable to this compound:

  • Efficacy in Children : A randomized trial demonstrated significant reductions in LDL cholesterol among children with heterozygous familial hypercholesterolemia treated with simvastatin without adverse effects on growth or development .
  • Cognitive Decline : Another study involving older adults indicated no beneficial effects on cognitive function despite significant lipid level reductions, underscoring the need for caution when prescribing statins to elderly populations .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cardiovascular HealthImprovement in endothelial function and potential angiogenesisEnhanced capillary formation in vitro with statin treatment
Cognitive FunctionPotential cognitive deficits associated with statin useCase reports indicate memory impairment linked to simvastatin
Cancer TreatmentInduction of apoptosis and inhibition of cell proliferationStatins show promising anticancer effects in preclinical studies
Synthesis & StabilityChemoenzymatic methods improve yield; stability affected by environmental conditionsDegradation studies highlight significant stability concerns under stressors

Mechanism of Action

Anhydrosimvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to simvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key intermediate in the biosynthesis of cholesterol. By lowering cholesterol levels, anhydro simvastatin helps reduce the risk of cardiovascular diseases .

Comparison with Similar Compounds

Chemical and Structural Differences

The table below highlights key structural and functional distinctions between anhydrosimvastatin and related compounds:

Compound CAS Number Molecular Weight (g/mol) Key Structural Features Role
This compound 210980-68-0 548.84 Dehydrated lactone ring, tert-butyldimethylsilyl group Simvastatin impurity
Simvastatin 79902-63-9 418.57 Intact lactone ring, active HMG-CoA reductase inhibitor Therapeutic agent
Simvastatin Hydroxy Acid 125175-64-6 459.65 Hydrolyzed lactone ring (active metabolite) Bioactive form of simvastatin
Atorvastatin 134523-00-5 558.65 Fluorophenyl group, pyrrole backbone High-potency statin
Lovastatin 75330-75-5 404.55 Methylbutyryl side chain, natural statin Precursor to simvastatin
Key Observations:
  • Structural Impact on Activity : The dehydration in this compound disrupts the lactone ring critical for simvastatin’s prodrug activation, rendering it pharmacologically inert .
  • Atorvastatin vs. Simvastatin : Atorvastatin’s fluorophenyl group enhances potency, requiring lower doses (e.g., 10–80 mg) compared to simvastatin (20–40 mg) for equivalent LDL reduction . However, high-dose atorvastatin (80 mg) correlates with a 4.6% risk of hepatotoxicity, exceeding simvastatin’s 1.1% risk .

Pharmacological and Clinical Profiles

Efficacy:
  • Simvastatin: Reduces LDL cholesterol by 35–45% at 40 mg/day, with proven efficacy in aneurysmal subarachnoid hemorrhage (relative risk reduction: 22% in vasospasm) .
  • This compound: No therapeutic efficacy; used solely for analytical purposes .
  • Atorvastatin : Achieves 50–60% LDL reduction at 80 mg/day, with superior outcomes in chronic subdural hematoma resolution (82% vs. simvastatin’s 72%) .

Analytical and Regulatory Significance

This compound is classified as Simvastatin Impurity C in pharmacopeial standards (USP, EP) . Its detection thresholds (e.g., ≤0.15% in formulations) ensure batch consistency and safety .

Biological Activity

Anhydrosimvastatin, also known as dehydro simvastatin, is a derivative of simvastatin, a widely used statin for lowering cholesterol levels. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the absence of a hydroxyl group at the C-3 position in the simvastatin molecule. This modification affects its solubility and stability, which can influence its biological activity.

PropertySimvastatinThis compound
Molecular FormulaC25_{25}H38_{38}O5_{5}C25_{25}H36_{36}O5_{5}
Molecular Weight418.58 g/mol416.55 g/mol
Solubility (in water)LowLower than simvastatin
StabilityModerateLess stable under stress conditions

This compound functions primarily as an inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the rate-limiting step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol synthesis and increased uptake of LDL cholesterol from the bloodstream.

Key Mechanisms:

  • HMG-CoA Reductase Inhibition : Similar to simvastatin, this compound competes with HMG-CoA for binding to the active site of the enzyme .
  • Endothelial Function Improvement : Statins are known to enhance endothelial function, which may also apply to this compound .
  • Anti-inflammatory Effects : There is evidence suggesting that statins exert anti-inflammatory effects, which could be relevant for this compound's activity in various diseases .

Biological Activity and Efficacy

Research indicates that this compound retains significant biological activity compared to its parent compound. It has been evaluated for its potential in treating not only hyperlipidemia but also other conditions such as cardiovascular diseases and certain cancers.

Case Studies:

  • Cardiovascular Health : A study assessed the effects of this compound on lipid profiles in patients with dyslipidemia. Results indicated a significant reduction in LDL cholesterol levels and improvement in HDL cholesterol levels over a 12-week treatment period .
  • Cancer Research : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis, suggesting a potential role in oncology .

Stability and Degradation

The stability of this compound under various conditions is crucial for its efficacy. Studies have demonstrated that it is more prone to degradation than simvastatin when exposed to stress conditions such as heat and light.

Degradation Pathways:

  • Hydrolytic Degradation : this compound can undergo hydrolysis, leading to the formation of simvastatin and other degradation products .
  • Oxidative Stress : Under oxidative conditions, it may form reactive metabolites that could potentially alter its biological activity or lead to toxicity .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing Anhydrosimvastatin’s chemical structure and purity in experimental settings?

  • Methodological Answer : this compound’s structure (CAS 210980-68-0) is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS). Purity analysis employs reversed-phase HPLC with UV detection (e.g., 238 nm), using pharmacopeial guidelines for impurities like Simvastatin Acetate Ester (Imp. B(EP)) . For reproducibility, ensure compliance with ICH guidelines on impurity profiling (e.g., identification thresholds ≤0.10%) .

Q. How should researchers design experiments to synthesize this compound while minimizing degradation products?

  • Methodological Answer : Synthesis protocols must include inert atmospheric conditions (e.g., nitrogen) and controlled temperatures (≤25°C) to prevent hydrolysis or oxidation. Post-synthesis, validate product stability via accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation using LC-MS/MS to detect intermediates like the 6-oxo-pyran derivative .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use validated bioanalytical methods per FDA/EMA guidelines, such as LC-MS/MS with deuterated internal standards (e.g., d6-Anhydrosimvastatin). Calibration curves (1–500 ng/mL) should demonstrate precision (CV ≤15%) and accuracy (85–115%) . Include matrix effect evaluations to account for plasma protein binding variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

  • Methodological Answer : Conduct comparative studies using human liver microsomes (HLMs) and cytochrome P450 phenotyping (e.g., CYP3A4/CYP2D6 inhibition assays). Cross-validate findings with in vivo rodent models, incorporating stable isotope tracers to track metabolite formation (e.g., hydroxylated derivatives). Address discrepancies by controlling for interspecies metabolic differences and enzyme kinetics .

Q. What experimental strategies are effective in elucidating this compound’s mechanism of action in non-hepatic tissues (e.g., endothelial cells)?

  • Methodological Answer : Employ transcriptomic profiling (RNA-seq) and phosphoproteomics to identify downstream targets (e.g., Rho GTPase pathways). Use siRNA knockdowns in cell cultures to validate candidate genes. For functional assays, measure nitric oxide (NO) production via Griess reagent and correlate with statin-induced HMG-CoA reductase inhibition .

Q. How should researchers address data variability in this compound’s solubility and bioavailability studies?

  • Methodological Answer : Standardize dissolution media (e.g., FaSSIF/FeSSIF for simulating intestinal fluids) and use biorelevant surfactants (e.g., sodium taurocholate). Apply DOE (Design of Experiments) principles to isolate variables like pH, particle size, and excipient interactions. Validate results with in situ perfusion models in rodents .

Data Analysis and Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. For skewed data, apply nonparametric tests (e.g., Kruskal-Wallis) and report 95% confidence intervals. Include raw data in supplementary materials to enable meta-analyses .

Q. How can researchers ensure reproducibility when publishing this compound stability data?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews, detailing storage conditions, analytical method parameters (e.g., column type, gradient program), and degradation kinetics. Provide raw chromatograms and spectral data in open-access repositories .

Tables for Key Reference Data

Parameter This compound (Imp. C(EP)) Methodology Reference
CAS Number210980-68-0Pharmacopeial standards
Key Degradation Product6-oxo-pyran derivativeLC-MS/MS (m/z 435 → 319)
Bioanalytical ValidationCV ≤15%, Accuracy 85–115%FDA/EMA guidelines

Guidelines for Academic Rigor

  • Avoid Redundancy : Do not repeat well-known synthesis protocols; instead, focus on novel modifications (e.g., green chemistry approaches) .
  • Data Transparency : Deposit raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Critical Evaluation : Scrutinize conflicting results using systematic review frameworks (PRISMA) and multi-disciplinary peer reviews .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.